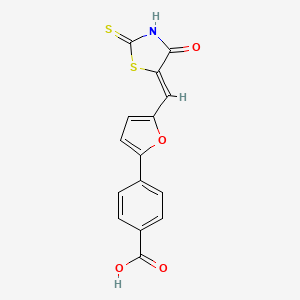![molecular formula C22H22BrNO4S2 B11671800 (5E)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671800.png)
(5E)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{3-bromo-4-[2-(3,4-diméthylphénoxy)éthoxy]-5-éthoxybenzylidène}-2-thioxo-1,3-thiazolidin-4-one: est un composé organique complexe caractérisé par sa structure moléculaire unique. Ce composé appartient à la classe des thiazolidinones, connues pour leurs diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-5-{3-bromo-4-[2-(3,4-diméthylphénoxy)éthoxy]-5-éthoxybenzylidène}-2-thioxo-1,3-thiazolidin-4-one implique généralement plusieurs étapes :
Formation du noyau thiazolidinone : Le noyau thiazolidinone peut être synthétisé en faisant réagir un aldéhyde approprié avec de la thiourée en présence d’une base, comme l’hydroxyde de sodium, sous reflux.
Introduction du groupe benzylidène : Le groupe benzylidène est introduit en condensant le noyau thiazolidinone avec un benzaldéhyde substitué en présence d’un catalyseur approprié, comme la pipéridine, sous reflux.
Réactions de substitution : Le composé final est obtenu en introduisant les groupes bromo, éthoxy et diméthylphénoxy par des réactions de substitution utilisant des réactifs et des solvants appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de catalyseurs avancés, de réacteurs à écoulement continu et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe thioxo, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe benzylidène, le transformant en alcane correspondant.
Substitution : Le groupe bromo peut être substitué par divers nucléophiles, tels que les amines ou les thiols, pour former de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme l’ammoniac, les amines primaires ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d’alcanes.
Substitution : Formation de nouveaux dérivés avec des nucléophiles substitués.
Applications De Recherche Scientifique
(5E)-5-{3-bromo-4-[2-(3,4-diméthylphénoxy)éthoxy]-5-éthoxybenzylidène}-2-thioxo-1,3-thiazolidin-4-one: a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigations pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploration pour ses applications thérapeutiques potentielles, y compris le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d’autres protéines, conduisant à l’inhibition ou à l’activation de leurs fonctions.
Voies impliquées : Il peut affecter diverses voies biochimiques, telles que la transduction du signal, les voies métaboliques ou l’expression génique.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5E)-5-{3-chloro-4-[2-(3,4-diméthylphénoxy)éthoxy]-5-éthoxybenzylidène}-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{3-iodo-4-[2-(3,4-diméthylphénoxy)éthoxy]-5-éthoxybenzylidène}-2-thioxo-1,3-thiazolidin-4-one
Unicité
- La présence du groupe bromo dans (5E)-5-{3-bromo-4-[2-(3,4-diméthylphénoxy)éthoxy]-5-éthoxybenzylidène}-2-thioxo-1,3-thiazolidin-4-one confère une réactivité unique et des activités biologiques potentielles par rapport à ses analogues chloro et iodo.
- La disposition spécifique des groupes fonctionnels contribue à ses propriétés chimiques et physiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C22H22BrNO4S2 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
(5E)-5-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22BrNO4S2/c1-4-26-18-11-15(12-19-21(25)24-22(29)30-19)10-17(23)20(18)28-8-7-27-16-6-5-13(2)14(3)9-16/h5-6,9-12H,4,7-8H2,1-3H3,(H,24,25,29)/b19-12+ |
Clé InChI |
AGAQEIYXUJVRAU-XDHOZWIPSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Br)OCCOC3=CC(=C(C=C3)C)C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Br)OCCOC3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671725.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)


![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)


![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)

![3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)
![(5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11671795.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B11671796.png)
